1-[2-(2-Iodo-4-methylphenoxy)ethyl]-1,2,4-triazole
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Overview
Description
1-[2-(2-Iodo-4-methylphenoxy)ethyl]-1,2,4-triazole is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Iodo-4-methylphenoxy)ethyl]-1,2,4-triazole typically involves the following steps:
Starting Materials: The synthesis begins with 2-iodo-4-methylphenol and 1,2,4-triazole as the primary starting materials.
Etherification: The 2-iodo-4-methylphenol undergoes etherification with an appropriate ethylating agent to form 2-(2-iodo-4-methylphenoxy)ethyl intermediate.
Cyclization: The intermediate is then subjected to cyclization with 1,2,4-triazole under suitable reaction conditions, such as the presence of a base and a solvent like dimethyl sulfoxide (DMSO), to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-Iodo-4-methylphenoxy)ethyl]-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine or other functional groups.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Coupling: Palladium catalysts and boronic acids are typical reagents for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while coupling with a boronic acid would result in a biaryl compound.
Scientific Research Applications
1-[2-(2-Iodo-4-methylphenoxy)ethyl]-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(2-Iodo-4-methylphenoxy)ethyl]-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The phenoxy group may enhance the compound’s binding affinity and specificity. The iodine atom can participate in halogen bonding, further stabilizing the interaction with the target.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(2-Bromo-4-methylphenoxy)ethyl]-1,2,4-triazole
- 1-[2-(2-Chloro-4-methylphenoxy)ethyl]-1,2,4-triazole
- 1-[2-(2-Fluoro-4-methylphenoxy)ethyl]-1,2,4-triazole
Uniqueness
1-[2-(2-Iodo-4-methylphenoxy)ethyl]-1,2,4-triazole is unique due to the presence of the iodine atom, which can form stronger halogen bonds compared to bromine, chlorine, or fluorine. This property can enhance its binding affinity and specificity in biological systems, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[2-(2-iodo-4-methylphenoxy)ethyl]-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12IN3O/c1-9-2-3-11(10(12)6-9)16-5-4-15-8-13-7-14-15/h2-3,6-8H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLOFFHBPXUCPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCN2C=NC=N2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12IN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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